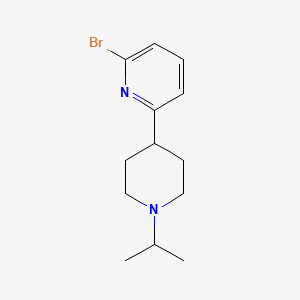
2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine
説明
2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine, also known as BIPy, is an organic compound belonging to the pyridine family. It is a pale yellow solid with a strong odor. BIPy is widely used in organic synthesis, due to its strong reactivity and its ability to form stable complexes with transition metals. BIPy has been used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.
科学的研究の応用
Synthesis and Derivative Development
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound closely related to 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine, has been utilized in the synthesis of new cyanopyridine derivatives. These derivatives have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Bioactive Compound Synthesis
The Suzuki cross-coupling reaction has been employed to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a compound similar in structure to 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine. These derivatives exhibit various biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. Notably, one compound showed significant effectiveness against Escherichia coli, highlighting its potential as a bioactive compound (Ahmad et al., 2017).
Coordination Chemistry and Ligand Development
Derivatives of pyridines, akin to 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine, have been explored as ligands in coordination chemistry. These compounds have shown promise in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Chemical Synthesis Techniques
Compounds similar to 2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine have been utilized in various chemical synthesis techniques. For instance, directed deprotonation-transmetalation methods have been applied to bromopyridines for the synthesis of substituted pyridines (Karig et al., 2001).
Exploration of Thermal and Light-Induced Spin-Transitions
The study of thermal and light-induced spin-transitions in iron(II) complexes of pyridine derivatives has revealed significant insights into the influence of polymorphism on spin-crossover compounds. These investigations are crucial for understanding the behavior of materials under different physical conditions (Pritchard et al., 2009).
Development of C-Nucleosides
Research has been conducted on the preparation of C-nucleosides using pyridine derivatives. This novel methodology involves the addition of lithiated bromopyridines to protected deoxyribonolactone, leading to the production of bromonucleosides and subsequent cross-coupling reactions to generate a series of protected C-nucleosides (Urban et al., 2006).
Safety And Hazards
特性
IUPAC Name |
2-bromo-6-(1-propan-2-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10(2)16-8-6-11(7-9-16)12-4-3-5-13(14)15-12/h3-5,10-11H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXISASHHSSCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-isopropylpiperidin-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



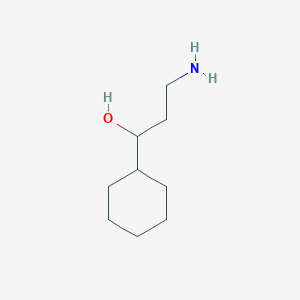
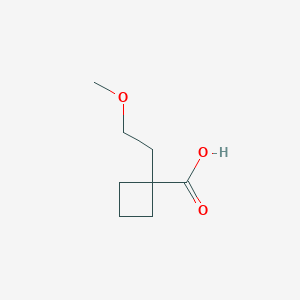
![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
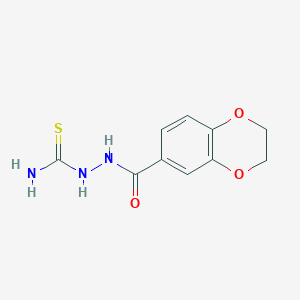
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
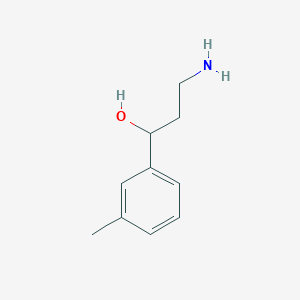
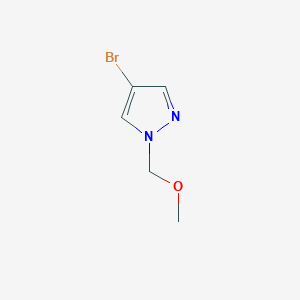
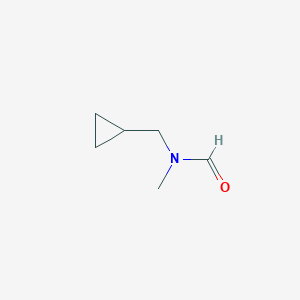
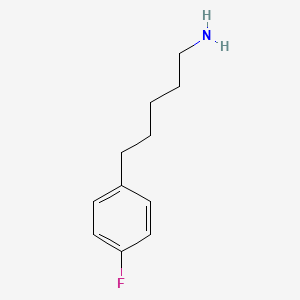
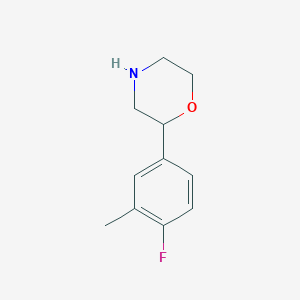
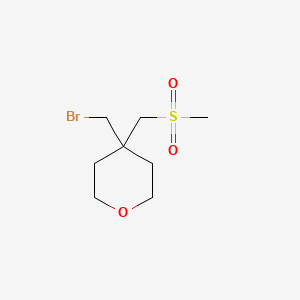
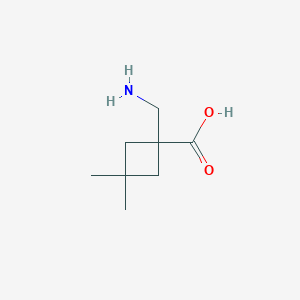
![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)